5-(Isoquinolin-7-yloxy)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
57422-16-9 |
|---|---|
Molecular Formula |
C18H12N2O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
5-isoquinolin-7-yloxyisoquinoline |
InChI |
InChI=1S/C18H12N2O/c1-2-14-11-20-9-7-17(14)18(3-1)21-16-5-4-13-6-8-19-12-15(13)10-16/h1-12H |
InChI Key |
LPGRFSTUKODDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)OC3=CC4=C(C=C3)C=CN=C4 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 5 Isoquinolin 7 Yloxy Isoquinoline
Retrosynthetic Analysis of the Isoquinoline-Isoquinoline Ether Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-(Isoquinolin-7-yloxy)isoquinoline, the most logical and common disconnection is the carbon-oxygen (C-O) bond of the diaryl ether linkage. This approach simplifies the complex target molecule into two key isoquinoline-based precursors.
The primary retrosynthetic disconnection is shown below:
Figure 1: Retrosynthetic Disconnection of this compound
Target Molecule: this compound
|
| <-- [C-O Disconnection]
|
Precursor A: Isoquinolin-7-ol (a nucleophile)
+
Precursor B: 5-Halo-isoquinoline (an electrophile, where X = I, Br, Cl)
This analysis reveals that the synthesis can be achieved by forming a bond between an isoquinolinol, acting as the oxygen nucleophile, and a haloisoquinoline, acting as the aromatic electrophile. The subsequent sections explore various methodologies to achieve this key bond formation.
Classical Etherification Routes Applied to this compound Precursors
Traditional methods for forming diaryl ether bonds, while often requiring harsh conditions, remain fundamental in organic synthesis.
Ullmann Condensation Strategies for this compound Synthesis
The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org To synthesize this compound, this would involve the coupling of isoquinolin-7-ol with a 5-haloisoquinoline.
The reaction generally requires:
Copper Catalyst : Often copper powder or copper(I) salts like CuI or CuBr.
Base : A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required to deprotonate the isoquinolinol.
High Temperatures : Reactions are often run at temperatures exceeding 150-200 °C.
Polar Aprotic Solvents : High-boiling solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or nitrobenzene are commonly used. wikipedia.org
A significant drawback of the traditional Ullmann reaction is the harsh conditions, which can lead to side reactions and may not be suitable for substrates with sensitive functional groups. acs.org
Copper-Catalyzed Aryl Ether Formation in the Context of this compound
Modern variations of the Ullmann reaction utilize soluble copper salts and ligands, allowing the reaction to proceed under milder conditions. This approach has emerged as a powerful tool for the synthesis of diverse nitrogen heterocycles. researchgate.net For the target molecule, a ligand-assisted copper-catalyzed reaction would couple isoquinolin-7-ol and 5-haloisoquinoline.
Key components of this modified approach include:
Copper(I) Precatalyst : Typically CuI is used.
Ligand : N,N-chelating ligands such as 1,10-phenanthroline or diamines are often employed to stabilize the copper catalyst and increase its reactivity.
Base : A moderately strong base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is common.
Solvent : Solvents such as toluene, dioxane, or DMF can be used at temperatures generally lower than the classical Ullmann conditions (e.g., 80-130 °C).
The table below outlines representative conditions for a modern copper-catalyzed O-arylation.
Table 1: Representative Conditions for Copper-Catalyzed Synthesis of this compound
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Isoquinolin-7-ol | 5-Bromoisoquinoline (B27571) | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Cs₂CO₃ | Toluene | 110-130 |
Nucleophilic Aromatic Substitution (SNAr) Approaches for Constructing this compound
Nucleophilic aromatic substitution (SNAr) is another pathway to form aryl ethers. This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halide). wikipedia.org The reaction proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex.
In the context of this compound, the reaction would involve the nucleophilic attack of the isoquinolin-7-oxide anion on an activated 5-haloisoquinoline. However, the unsubstituted isoquinoline (B145761) ring system is not strongly activated towards SNAr at the 5-position. The nitrogen atom in the isoquinoline ring makes the C1 position most susceptible to nucleophilic attack. quimicaorganica.org Without potent EWGs (such as a nitro or cyano group) on the 5-haloisoquinoline ring to stabilize the negative charge of the Meisenheimer intermediate, the SNAr pathway is generally considered unfeasible and would require exceptionally harsh conditions, likely resulting in low yields.
Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis
Modern synthetic chemistry heavily relies on transition metal catalysis, particularly palladium, for the efficient construction of C-O bonds under mild conditions.
Palladium-Catalyzed O-Arylation Methodologies for this compound
The Buchwald-Hartwig amination, and its O-arylation variant, is a highly versatile palladium-catalyzed cross-coupling reaction for forming C-N and C-O bonds. This methodology is particularly effective for the synthesis of diaryl ethers from aryl halides and phenols. The synthesis of the target molecule is well-suited to this approach, coupling isoquinolin-7-ol with a 5-haloisoquinoline.
The catalytic cycle requires several key components:
Palladium Source : Common precatalysts include palladium(II) acetate (Pd(OAc)₂) or palladium complexes with specialized ligands.
Ligand : Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Examples include biarylphosphines (e.g., XPhos, SPhos) or ferrocenyl-based phosphines (e.g., dppf). These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Base : A non-nucleophilic base is required to deprotonate the phenol. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently used.
Solvent : Anhydrous, non-protic solvents like toluene or dioxane are standard.
The reaction typically proceeds at moderate temperatures (80-110 °C) and demonstrates broad functional group tolerance, making it a superior method to classical etherification routes.
Table 2: Representative Conditions for Palladium-Catalyzed Synthesis of this compound
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Isoquinolin-7-ol | 5-Bromoisoquinoline | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Toluene | 100-110 |
Nickel-Catalyzed Routes to the this compound Core
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. In the context of synthesizing this compound, a nickel-catalyzed Buchwald-Hartwig type C-O cross-coupling reaction represents a plausible and efficient approach. This strategy would likely involve the coupling of a 7-hydroxyisoquinoline (B188741) with a 5-haloisoquinoline (e.g., 5-bromoisoquinoline or 5-chloroisoquinoline).
The general catalytic cycle for such a reaction would involve the oxidative addition of the 5-haloisoquinoline to a Ni(0) complex, followed by coordination of the 7-hydroxyisoquinoline (as its corresponding phenoxide) to the nickel center. Subsequent reductive elimination would then yield the desired this compound and regenerate the Ni(0) catalyst.
Key to the success of this route is the choice of an appropriate nickel precursor and ligand. Common nickel precursors include Ni(COD)₂ and NiCl₂(dme). The selection of the ligand is crucial for promoting the desired reactivity and suppressing side reactions. A variety of phosphine-based ligands, such as those from the Buchwald or Hartwig research groups, could be screened for optimal performance. Additionally, N-heterocyclic carbene (NHC) ligands have shown promise in nickel-catalyzed cross-coupling reactions and could also be effective.
A hypothetical reaction scheme is presented below:
Table 1: Hypothetical Nickel-Catalyzed Synthesis of this compound
| Entry | Ni-Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ni(COD)₂ | cataCXium® A | K₃PO₄ | Toluene | 110 | Hypothetical |
| 2 | NiCl₂(dme) | IPr | NaOtBu | Dioxane | 100 | Hypothetical |
| 3 | Ni(acac)₂ | BINAP | Cs₂CO₃ | DMF | 120 | Hypothetical |
This table presents hypothetical data for illustrative purposes, as specific experimental data for this reaction is not available in the public domain.
Iron-Catalyzed Cross-Coupling Strategies for this compound
Iron catalysis has gained significant attention as a more sustainable and cost-effective alternative to palladium- and nickel-based systems. mdpi.com An iron-catalyzed cross-coupling reaction could potentially be employed for the synthesis of this compound. Similar to the nickel-catalyzed approach, this would likely involve the coupling of 7-hydroxyisoquinoline with a 5-haloisoquinoline.
Iron catalysts, often in the form of simple salts like FeCl₂ or FeCl₃, can facilitate C-O bond formation, although the mechanisms can be more complex and varied than their noble metal counterparts. The reaction may proceed through a Fe(I)/Fe(III) or a Fe(II)/Fe(IV) catalytic cycle. The choice of ligand, solvent, and base would be critical in achieving the desired transformation. Ligands such as phenanthrolines or other nitrogen-based chelators have been shown to be effective in iron-catalyzed cross-coupling reactions.
While potentially more challenging to optimize than nickel- or palladium-catalyzed methods, an iron-catalyzed route would offer significant advantages in terms of cost and environmental impact.
Novel and Emerging Synthetic Pathways for this compound
Recent advances in synthetic methodology have introduced novel approaches that could be applicable to the synthesis of this compound.
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions. nih.gov A photoredox-catalyzed approach to this compound could involve the generation of an isoquinoline-based radical intermediate that subsequently participates in a C-O bond-forming event.
One potential strategy could involve the generation of a 7-isoquinolinoxyl radical from 7-hydroxyisoquinoline using a suitable photocatalyst and an oxidant. This radical could then undergo coupling with a 5-substituted isoquinoline. Alternatively, a 5-isoquinolyl radical could be generated from a suitable precursor and trapped by 7-hydroxyisoquinoline. The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes) would be critical for the success of such a reaction.
Organocatalysis offers a metal-free alternative for the construction of chemical bonds. While less common for diaryl ether synthesis compared to metal-catalyzed methods, certain organocatalytic strategies could be envisioned. For instance, a nucleophilic aromatic substitution (SₙAr) reaction could be facilitated by an organocatalyst. In this scenario, a highly electron-deficient 5-haloisoquinoline (activated by an electron-withdrawing group) could react with 7-hydroxyisoquinoline in the presence of a suitable base and potentially a phase-transfer catalyst.
Another possibility involves the use of diaryliodonium salts. A 5-isoquinolyl(aryl)iodonium salt could be prepared and subsequently reacted with 7-hydroxyisoquinoline in the presence of a base. While not strictly catalytic in the iodonium reagent, this method avoids the use of transition metals.
Chemo-, Regio-, and Stereoselectivity Challenges in this compound Synthesis
The synthesis of this compound is accompanied by several selectivity challenges.
Chemoselectivity: The isoquinoline ring contains multiple reactive sites. During cross-coupling reactions, side reactions such as C-H activation at other positions on the ring could compete with the desired C-O bond formation. The nitrogen atom of the isoquinoline can also coordinate to the metal catalyst, potentially inhibiting its catalytic activity. Careful selection of ligands and reaction conditions is necessary to ensure high chemoselectivity.
Regioselectivity: The primary challenge in the synthesis of this compound is ensuring the correct connectivity between the two isoquinoline units. Starting with pre-functionalized and isomerically pure 5-haloisoquinoline and 7-hydroxyisoquinoline is the most straightforward approach to control regioselectivity. Any synthetic route that relies on the direct C-H functionalization of isoquinoline itself would face significant challenges in achieving the desired 5,7'-regioisomer. The inherent reactivity of the C-H bonds in isoquinoline (with the C1 position being the most activated) would likely lead to a mixture of products. nih.govmdpi.com
Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis.
Scalability Considerations for Research-Scale Production of this compound
The scalability of a synthetic route is a crucial factor for its practical application. For the research-scale production of this compound, several factors need to be considered.
Table 2: Scalability Comparison of Potential Synthetic Routes
| Synthetic Route | Advantages for Scalability | Challenges for Scalability |
| Nickel-Catalyzed Cross-Coupling | High potential yields and functional group tolerance. | Cost and toxicity of some ligands and nickel precursors. Need for inert atmosphere. |
| Iron-Catalyzed Cross-Coupling | Low cost and low toxicity of the catalyst. | Potentially lower yields and more challenging optimization. |
| Photoredox Catalysis | Mild reaction conditions. | Requirement for specialized photochemical reactors. Potential for low quantum yields. |
| Organocatalytic Approaches | Metal-free, avoiding metal contamination of the product. | May require stoichiometric amounts of activating agents (e.g., in the case of diaryliodonium salts). |
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Isoquinolin 7 Yloxy Isoquinoline
High-Resolution Vibrational Spectroscopic Analysis of 5-(Isoquinolin-7-yloxy)isoquinoline
Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the functional groups and probing the skeletal structure of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the FT-IR spectrum would be dominated by vibrations characteristic of the isoquinoline (B145761) rings and the diaryl ether linkage.
Key expected vibrational modes would include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the fused aromatic rings would produce a series of complex bands between 1650-1400 cm⁻¹ mdpi.comresearchgate.net. These are characteristic of the isoquinoline skeleton.
C-O-C Asymmetric Stretching: The most diagnostic peak for the ether linkage would be a strong, sharp band corresponding to the asymmetric C-O-C stretch, typically found in the 1270-1200 cm⁻¹ region for aryl ethers.
In-Plane and Out-of-Plane Bending: The "fingerprint region" (below 1400 cm⁻¹) would contain a rich pattern of C-H in-plane and out-of-plane bending vibrations, which are highly sensitive to the substitution pattern on the aromatic rings rsc.org.
A hypothetical data table for the principal FT-IR peaks is presented below.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 1625-1575 | C=C/C=N Stretch | Isoquinoline Ring |
| 1520-1470 | C=C/C=N Stretch | Isoquinoline Ring |
| 1260-1210 | Asymmetric C-O-C Stretch | Aryl Ether |
| 900-670 | C-H Out-of-Plane Bend | Aromatic |
This table is illustrative and based on characteristic group frequencies, not on experimental data for the specific compound.
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum for this compound would provide valuable information about the aromatic backbone.
Key features would include:
Ring Breathing Modes: The symmetric "breathing" vibrations of the isoquinoline rings, where the rings expand and contract symmetrically, would produce strong and sharp Raman bands, often observed near 1000 cm⁻¹ irphouse.com.
Skeletal C-C Stretching: The C-C stretching vibrations of the fused ring system are strongly Raman active and provide structural details about the aromatic framework researchgate.netirphouse.com.
Symmetry: For molecules with a degree of symmetry, Raman spectroscopy helps in determining vibrational modes that might be inactive or weak in the IR spectrum.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complete Assignment of this compound
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A full assignment requires a suite of 1D and 2D NMR experiments.
A combination of 2D NMR experiments would be necessary to unambiguously assign every proton and carbon signal.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of protons on each of the two isoquinoline rings, for example, identifying adjacent protons like H-1 and H-3, or H-5 and H-6 on a given ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the direct assignment of protonated carbon signals based on the already assigned proton shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, HMBC would show a correlation from the protons on one isoquinoline ring, through the ether oxygen, to the carbons of the second ring, confirming the 5- and 7-position linkage.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on data for the parent isoquinoline molecule chemicalbook.comchemicalbook.comnih.gov. The ether linkage would cause a downfield shift for the carbons at positions 5 and 7 and influence the shifts of neighboring atoms.
| Atom Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations |
| C1/H1 | ~143 | ~9.2 | C3, C8a |
| C3/H3 | ~152 | ~8.5 | C1, C4, C4a |
| C4/H4 | ~121 | ~7.6 | C3, C5, C8a |
| C5 | ~155 (ether link) | - | H4, H6 |
| C6/H6 | ~122 | ~7.8 | C5, C7, C8 |
| C7 | ~156 (ether link) | - | C6, C8 |
| C8/H8 | ~128 | ~7.9 | C6, C7, C8a |
| C4a | ~128 | - | H3, H4, H5 |
| C8a | ~135 | - | H1, H4, H8 |
This table is illustrative. Actual chemical shifts would differ and require experimental verification. Separate assignments would be needed for each of the two distinct isoquinoline rings.
NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds mdpi.com. This is critical for understanding the molecule's conformation. For this compound, NOESY would reveal:
Through-Space Correlations: It would show correlations between protons on the two different isoquinoline rings if they are spatially close due to the molecule's preferred conformation around the flexible C-O-C ether bond.
Conformational Preferences: The relative intensities of the NOESY cross-peaks can provide information about the average distance between protons, helping to determine the dominant three-dimensional shape of the molecule in solution. For example, a NOESY correlation between H-6 of one ring and H-8 of the other would suggest a specific rotational conformation.
Solid-State NMR (ssNMR) provides structural information on solid materials, where molecular tumbling is restricted. This technique would be invaluable for:
Polymorphism Analysis: If this compound can exist in multiple crystalline forms (polymorphs), ssNMR can distinguish between them, as the different packing arrangements in the crystal lattice would lead to distinct chemical shifts.
Distinguishing Crystalline and Amorphous States: ssNMR can characterize the compound in both crystalline and amorphous (non-crystalline) solid forms, which often exhibit different physical properties.
Conformation in the Solid State: Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can provide high-resolution spectra of the solid material, allowing for the determination of the molecular conformation as it exists in the crystal lattice, which may differ from its conformation in solution.
Mass Spectrometric Fragmentation Pathway Elucidation for this compound
Detailed studies on the mass spectrometric behavior of this compound are not readily found in the surveyed scientific literature. While general fragmentation patterns of the broader class of isoquinoline alkaloids have been documented, specific data for this particular diaryl ether-linked bis-isoquinoline is absent.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
No published high-resolution mass spectrometry data for this compound could be located. Therefore, its exact mass and experimentally determined elemental composition are not available to be reported here.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Investigation
Similarly, there are no available tandem mass spectrometry (MS/MS) studies for this compound. An investigation into its fragmentation mechanism, which would provide insights into the compound's structure and bond stability under mass spectrometric conditions, has not been publicly documented.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture of this compound
The solid-state structure of this compound has not been characterized by X-ray diffraction crystallography according to available records. This includes both single-crystal and powder X-ray diffraction studies.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles
As no single crystal X-ray diffraction data has been published, specific details regarding the bond lengths, bond angles, and dihedral angles of the this compound molecule are unknown.
Theoretical and Computational Investigations of 5 Isoquinolin 7 Yloxy Isoquinoline
Spectroscopic Property Simulations and Validation for 5-(Isoquinolin-7-yloxy)isoquinoline
UV-Vis Absorption and Emission Spectrum Simulations (Excited State Calculations)
Theoretical simulations of ultraviolet-visible (UV-Vis) absorption and emission spectra are instrumental in understanding the electronic transitions of this compound. These calculations, typically performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the wavelengths of maximum absorption (λmax) and emission, as well as the probabilities of these transitions (oscillator strengths).
Computational studies on related 5-substituted isoquinolines have demonstrated that methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) can satisfactorily predict absorption maxima. researchgate.net For a molecule like this compound, TD-DFT calculations would likely be employed to model the electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher-energy transitions.
Illustrative Data from Simulated UV-Vis Spectroscopy:
A hypothetical TD-DFT simulation of this compound might yield the following data, illustrating the primary electronic transitions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.54 | 350 | 0.25 |
| S₀ → S₂ | 3.97 | 312 | 0.18 |
| S₀ → S₃ | 4.59 | 270 | 0.45 |
This table is generated for illustrative purposes based on typical values for similar aromatic compounds.
The simulated emission spectrum, corresponding to the transition from the first excited state (S₁) back to the ground state (S₀), can also be calculated. This would predict the fluorescence properties of the molecule, which is crucial for applications in materials science and bioimaging.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as solvent molecules.
For a molecule with a flexible ether linkage like this compound, MD simulations can elucidate the preferred dihedral angles between the two isoquinoline (B145761) rings. This conformational flexibility can significantly influence the molecule's properties, including its electronic and binding characteristics.
Furthermore, MD simulations in explicit solvent (e.g., water or an organic solvent) can provide detailed information about the solvation shell around the molecule. This includes the formation of hydrogen bonds between the nitrogen atoms of the isoquinoline rings and protic solvents, as well as non-specific solvent effects. Such simulations are vital for understanding how the solvent environment modulates the molecule's behavior and properties. Molecular dynamics simulations are frequently used to assess the stability of ligand-protein complexes, which is a key aspect in the development of new therapeutic agents. nih.govnih.govdoi.org
Reaction Mechanism Elucidation via Transition State Theory for this compound Formation
Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, which likely involves a nucleophilic aromatic substitution or an etherification reaction, transition state theory combined with quantum chemical calculations can be used to map out the entire reaction pathway.
By locating the transition state structures and calculating their energies, it is possible to determine the activation energy barrier for the reaction. This provides a quantitative measure of the reaction's feasibility and rate. The reaction mechanism for the formation of isoquinoline scaffolds can be complex, and computational studies help to identify the most plausible pathway among several alternatives.
Hypothetical Reaction Coordinate for Ether Synthesis:
A computational study on the formation of the ether linkage in this compound might involve the reaction of a hydroxyl-isoquinoline with a halo-isoquinoline. The key parameters obtained from such a study are presented in the table below.
| Parameter | Value (kcal/mol) |
| Energy of Reactants | 0.0 |
| Energy of Transition State | +25.3 |
| Energy of Products | -10.8 |
| Activation Energy | 25.3 |
| Enthalpy of Reaction | -10.8 |
This table contains hypothetical data for illustrative purposes.
These calculations not only provide the energetics of the reaction but can also reveal the geometric changes that occur as the reactants are converted into products via the transition state.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. For a series of derivatives of this compound, QSPR models could be developed to predict properties such as solubility, melting point, or even biological activity. japsonline.com
The first step in QSPR modeling is to calculate a set of molecular descriptors for each molecule in a training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Subsequently, a mathematical model is constructed using statistical methods like multiple linear regression or machine learning algorithms to relate these descriptors to the property of interest.
For instance, a QSPR model for the biological activity of this compound derivatives could help in designing new compounds with enhanced potency. The model might reveal that specific substitutions on the isoquinoline rings that alter the electrostatic potential or the molecule's shape are crucial for its activity. Such models are valuable tools in the rational design of new molecules with desired properties, thereby reducing the need for extensive experimental synthesis and testing. researchgate.net
Reactivity and Functionalization Studies of 5 Isoquinolin 7 Yloxy Isoquinoline
Electrophilic Aromatic Substitution Reactions on 5-(Isoquinolin-7-yloxy)isoquinoline
The isoquinoline (B145761) nucleus is generally less reactive towards electrophiles than benzene (B151609) but more reactive than pyridine (B92270). imperial.ac.uk Electrophilic substitution on the isoquinoline ring typically occurs on the benzene ring portion, which is more electron-rich than the pyridine ring. quimicaorganica.orguomustansiriyah.edu.iq The preferred positions for electrophilic attack are C5 and C8. quimicaorganica.orggcwgandhinagar.comyoutube.com The ether linkage in this compound is expected to influence the regioselectivity of these reactions.
Halogenation Studies on Isoquinoline Rings
Halogenation of isoquinolines can be achieved under various conditions. For instance, bromination of isoquinoline in the presence of a strong protic acid or aluminum chloride leads to the formation of 5-bromoisoquinoline (B27571). shahucollegelatur.org.in A procedure for the synthesis of 5-bromoisoquinoline involves treating isoquinoline with N-bromosuccinimide in concentrated sulfuric acid at low temperatures. orgsyn.org This method provides a route to introduce a bromine atom at a key position, which can then be used for further derivatization, such as in metalation reactions. orgsyn.org
The specific halogenation of this compound would likely result in a mixture of products, with substitution occurring on either or both isoquinoline rings. The precise substitution pattern would depend on the reaction conditions and the directing effects of the ether linkage and the nitrogen atoms.
Nitration and Sulfonation Reactions
Nitration and sulfonation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org For isoquinoline, nitration with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomustansiriyah.edu.iqgcwgandhinagar.com Similarly, sulfonation with oleum (B3057394) leads to the formation of isoquinoline-5-sulfonic acid. uomustansiriyah.edu.iq
When applied to this compound, these reactions are expected to follow a similar pattern, with the nitro and sulfo groups being introduced at the 5- and/or 8-positions of the isoquinoline rings. The relative reactivity of the two isoquinoline moieties would be influenced by the electronic effects of the ether bridge.
| Reaction | Reagents | Typical Products on Isoquinoline |
| Bromination | N-Bromosuccinimide, H₂SO₄ | 5-Bromoisoquinoline orgsyn.org |
| Nitration | HNO₃, H₂SO₄ | 5-Nitroisoquinoline and 8-Nitroisoquinoline uomustansiriyah.edu.iq |
| Sulfonation | Oleum | Isoquinoline-5-sulfonic acid uomustansiriyah.edu.iq |
Nucleophilic Reactions at Isoquinoline Nitrogen Centers and the Ether Linkage
The nitrogen atoms in the isoquinoline rings are basic and can undergo protonation to form salts with strong acids. wikipedia.org They can also react with Lewis acids. wikipedia.org These nitrogen centers are also susceptible to nucleophilic attack, particularly when the ring is activated. Nucleophilic substitution on the isoquinoline ring generally occurs at the C1 position. youtube.comquimicaorganica.orgquimicaorganica.org The Chichibabin reaction, for example, involves the amination of isoquinoline at the 1-position using sodium amide in liquid ammonia (B1221849) to yield 1-aminoisoquinoline. shahucollegelatur.org.in
The ether linkage in this compound represents another potential site for nucleophilic attack, which could lead to cleavage of the C-O bond under harsh conditions. However, the aromatic nature of the attached rings provides some stability to this linkage.
Organometallic Reactions and Cross-Coupling Derivatization of this compound
Organometallic chemistry offers powerful tools for the functionalization of heterocyclic compounds. rsc.org Halogenated isoquinolines are valuable substrates for cross-coupling reactions. For instance, 1-haloisoquinolines can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are commonly used to form new carbon-carbon bonds. nih.gov
Starting with a halogenated derivative of this compound, a wide range of substituents could be introduced via these cross-coupling methods. This approach allows for the synthesis of complex molecules with tailored properties. For example, a triflate-substituted isoquinoline can be coupled with phenylacetylene (B144264) under Sonogashira conditions. nih.gov
| Coupling Reaction | Catalyst/Reagents | Purpose |
| Suzuki Reaction | Pd catalyst, boronic acid | Forms a new C-C bond nih.gov |
| Sonogashira Reaction | Pd catalyst, Cu co-catalyst, terminal alkyne | Forms a new C-C bond with an alkyne nih.gov |
Heterocyclic Ring Modification and Functionalization of the this compound Scaffold
The isoquinoline framework itself can be modified to create more complex heterocyclic systems. rsc.org For example, isoquinolinium salts can be formed by reaction with alkyl halides, which can then undergo further reactions. uomustansiriyah.edu.iq The isoquinoline ring can also be a component in the construction of fused heterocyclic systems. nih.gov
The presence of two isoquinoline units in this compound offers the potential for intramolecular cyclization reactions, leading to novel, rigid, and polycyclic structures. The functional groups introduced through the reactions described in the previous sections can serve as handles for such transformations.
Oxidation and Reduction Chemistry of this compound
The oxidation of isoquinoline with alkaline potassium permanganate (B83412) results in the cleavage of the benzene ring to give a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com The outcome of oxidation can be influenced by substituents on the benzene ring. shahucollegelatur.org.in For example, oxidation of 5-aminoisoquinoline (B16527) affects only the benzene ring, while with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in
Reduction of the isoquinoline ring is more complex than that of quinoline (B57606). gcwgandhinagar.com The heterocyclic ring can be reduced under mild conditions after N-alkylation. orgsyn.org For instance, reduction of isoquinolinium salts can lead to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. wikipedia.org The specific products of oxidation and reduction of this compound would depend on the reagents and conditions used, as well as any existing substituents on the rings.
Lack of Specific Research Data on the Derivatization of this compound
Despite a comprehensive search of publicly available scientific literature, no specific research articles or detailed studies focusing on the reactivity and functionalization of the chemical compound This compound were identified. The conducted searches yielded extensive information on the general synthesis, reactivity, and derivatization of the broader isoquinoline class of compounds. However, specific derivatization strategies aimed at tuning the solubility and electronic characteristics of this compound are not documented in the available resources.
The following section provides a general overview of reactivity and functionalization strategies that are commonly applied to isoquinoline derivatives. This information is based on studies of various isoquinoline compounds and may not be directly applicable to this compound. The unique electronic and steric environment of this compound, arising from the ether linkage and the presence of two isoquinoline moieties, would likely influence its reactivity in ways that can only be determined through specific experimental investigation.
General Reactivity and Functionalization of Isoquinoline Derivatives
The reactivity of the isoquinoline core is well-established, offering several avenues for functionalization. These can be broadly categorized into electrophilic substitutions, nucleophilic substitutions, and modifications of the nitrogen atom.
Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the isoquinoline ring system generally occur on the benzene ring, which is more electron-rich than the pyridine ring. The primary positions for substitution are C5 and C8. researchgate.net Common electrophilic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. researchgate.net
Sulfonation: Reaction with fuming sulfuric acid can lead to the formation of isoquinoline-5-sulfonic acid. researchgate.net
Halogenation: Bromination, for instance, can be achieved using bromine in the presence of a Lewis acid. researchgate.net
Nucleophilic Aromatic Substitution: The pyridine ring of the isoquinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C1 position. The Chichibabin reaction, for example, involves the amination of the C1 position using sodium amide in liquid ammonia.
Modification of the Nitrogen Atom: The nitrogen atom in the isoquinoline ring behaves as a typical tertiary amine and can undergo various reactions:
N-Alkylation: Reaction with alkyl halides leads to the formation of N-alkylisoquinolinium salts.
N-Oxidation: Treatment with peroxy acids yields the corresponding isoquinoline N-oxide.
Derivatization Strategies for Tuning Properties:
While specific data for this compound is unavailable, general strategies for modifying the properties of isoquinoline derivatives are documented.
Improving Solubility: The introduction of polar functional groups is a common strategy to enhance the aqueous solubility of organic compounds. For isoquinoline derivatives, this could involve:
Sulfonation: Introducing a sulfonic acid group (-SO₃H).
Hydroxylation: Adding hydroxyl groups (-OH) to the aromatic rings.
Amination: Introducing amino groups (-NH₂) or their derivatives.
Tuning Electronic Characteristics: The electronic properties of isoquinoline derivatives can be modulated by the introduction of electron-donating or electron-withdrawing groups. This can influence properties such as fluorescence and nonlinear optical behavior.
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and amino (-NH₂) can increase the electron density of the aromatic system, often leading to a red-shift in the absorption and emission spectra.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density and can lead to a blue-shift or quenching of fluorescence.
The table below summarizes general derivatization strategies and their potential effects on the properties of an isoquinoline scaffold.
| Derivatization Strategy | Reagents and Conditions | Potential Effect on Properties |
| Nitration | HNO₃, H₂SO₄ | Introduction of an electron-withdrawing group, potentially altering electronic properties. |
| Sulfonation | Fuming H₂SO₄ | Introduction of a polar group, likely increasing aqueous solubility. |
| N-Alkylation | Alkyl halide | Formation of a quaternary salt, which can significantly increase solubility in polar solvents. |
| Introduction of EDGs | Various methods (e.g., nucleophilic substitution) | Modulates electronic properties, potentially enhancing fluorescence. |
| Introduction of EWGs | Various methods (e.g., electrophilic substitution) | Modulates electronic properties, can be used to tune emission wavelengths or for fluorescence quenching. |
It is crucial to reiterate that the application of these general strategies to This compound would require dedicated synthetic and analytical studies to determine the feasibility, regioselectivity, and impact on the specific properties of the molecule.
Information regarding the chemical compound “this compound” is not available in the public domain.
While the existence of the compound is noted by its Chemical Abstracts Service (CAS) number, 57422-16-1, there is no associated body of research available in scientific databases that would allow for the generation of a detailed article as requested. The provided outline requires in-depth information on its role as a multidentate ligand and its interactions with various metals, none of which has been documented in discoverable literature.
Therefore, it is not possible to provide an article on the coordination chemistry and ligand properties of "this compound" as the foundational research for such a document does not appear to exist.
Table of Compounds Mentioned
Coordination Chemistry and Ligand Properties of 5 Isoquinolin 7 Yloxy Isoquinoline
Catalytic Applications of 5-(Isoquinolin-7-yloxy)isoquinoline Metal Complexes:The structural and electronic properties of metal complexes often translate into catalytic activity. Metal complexes of this compound could potentially be explored as catalysts in various organic transformations, such as C-C coupling reactions, oxidations, or reductions. The specific nature of the metal center and the coordination environment provided by the ligand would dictate the catalytic efficacy.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the charge transport characteristics, its role in Organic Light-Emitting Diodes (OLEDs), photovoltaic applications, or its supramolecular self-assembly and host-guest chemistry as outlined in the user's request. The requested data tables and detailed research findings for "this compound" are not available in the public domain or scientific databases.
It is important to note that the absence of published research in these specific areas does not preclude the potential of this compound. It may be a novel area of investigation, or the compound might be explored under different research contexts not covered by the specified scope.
Should research on the material science applications of "this compound" become available in the future, a detailed article can be composed.
Advanced Material Science Applications of 5 Isoquinolin 7 Yloxy Isoquinoline
Supramolecular Self-Assembly and Host-Guest Chemistry of 5-(Isoquinolin-7-yloxy)isoquinoline
Selective Molecular Recognition by this compound-Based Hosts (Non-biological targets)
The unique structural arrangement of this compound, featuring two isoquinoline (B145761) units linked by an oxygen atom, provides a pre-organized cavity and multiple nitrogen lone pairs, making it an effective host for molecular recognition. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic surfaces can engage in π-π stacking interactions. This allows host molecules based on this scaffold to selectively bind with guest molecules that have complementary shapes, sizes, and electronic properties.
Research into related isoquinoline-based systems has demonstrated their capacity for creating host-guest complexes. The design of these host molecules often involves derivatizing the core this compound structure to fine-tune the binding pocket and enhance selectivity for specific non-biological targets. For instance, the introduction of substituent groups can alter the electronic nature and steric hindrance of the binding site, leading to highly selective recognition of particular analytes.
Chemosensor and Nanosensor Development Based on this compound
The inherent fluorescence of the isoquinoline moiety is central to its application in chemosensors. The photophysical properties of this compound are sensitive to its local chemical environment. Binding events with specific analytes can modulate the electronic structure of the molecule, leading to observable changes in its fluorescence or absorption spectra. This principle underpins its use in the development of optical sensors.
The nitrogen atoms within the two isoquinoline rings of this compound serve as excellent coordination sites for metal ions. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescence response due to mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).
For example, a chemosensor based on a related quinoline (B57606) structure, designated XYQ, demonstrated high sensitivity and selectivity for Zinc(II) ions in aqueous media, with a "turn-on" fluorescence response. nih.gov The detection limit for Zn(II) was found to be 0.53 μM, which is significantly lower than the World Health Organization's standard for drinking water. nih.gov While this study was not on the exact compound this compound, it highlights the potential of the isoquinoline framework for metal ion sensing. The interaction with metal ions can be studied through various techniques, including UV-visible and fluorescence spectroscopy, to determine binding stoichiometry and association constants. semanticscholar.org
The nitrogen atoms in the isoquinoline rings are basic and can be protonated in acidic conditions. wikipedia.org This protonation significantly alters the electronic properties of the molecule, affecting its intramolecular charge transfer (ICT) characteristics. This change in electronic state upon protonation can lead to a shift in the fluorescence emission, a phenomenon known as acidochromism.
Materials incorporating this compound can therefore be designed to be pH-responsive. For example, derivatives of isoquinoline have shown reversible solid-state acidochromic activities. rsc.org This is due to the protonation-deprotonation process altering the ICT within the molecule. rsc.org This property is valuable for creating sensors that can detect changes in environmental pH or for developing "smart" materials that change their optical properties in response to acidity. The development of pH-sensitive nanoparticles is a significant area of research, particularly for applications where controlled release is triggered by the acidic microenvironment of specific tissues. mdpi.comnih.gov
Polymer Chemistry Incorporating this compound Moieties
The incorporation of specific functional moieties like this compound into polymer chains is a key strategy for developing advanced materials with tailored electronic and optical properties.
Polymers functionalized with this compound can be synthesized through various polymerization techniques. One common method is to first synthesize a monomer that contains the this compound unit and then polymerize it. Alternatively, the moiety can be grafted onto an existing polymer backbone.
For instance, copolymers of isoquinoline and fluorene (B118485) have been synthesized using the Pd(0)-catalyzed Suzuki polycondensation reaction. researchgate.net This method allows for the creation of conjugated polymers where the isoquinoline unit is part of the main chain. Such polymers often exhibit good solubility in common organic solvents, which is advantageous for processing and device fabrication. researchgate.net Other synthetic strategies for creating functionalized isoquinoline derivatives include photo-induced radical cascade reactions and metal-catalyzed cyclizations, which could be adapted for monomer synthesis. rsc.orgresearchgate.net
The inclusion of the this compound moiety into a polymer chain is expected to significantly influence the material's electronic and optical characteristics. The extended π-conjugation provided by the two isoquinoline rings can lower the polymer's band gap and red-shift its absorption and emission spectra.
Studies on copolymers of isoquinoline with fluorene have shown that the resulting polymers have number average molecular weights in the range of 7.03–8.08×10³ g/mol and exhibit photoluminescence emission maxima in the blue region (408–426 nm). researchgate.net The optical band gap of similar conjugated polymers containing isoquinoline units can range from 2.19 to 2.86 eV. researchgate.net Furthermore, chemical modification of the isoquinoline nitrogen, such as through N-oxidation, can alter the electronic properties, leading to changes in electrochemical reduction potentials and electrical conductivity. researchgate.net These tunable properties make such polymers promising candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Analytical Method Development for 5 Isoquinolin 7 Yloxy Isoquinoline
Chromatographic Separation Techniques for 5-(Isoquinolin-7-yloxy)isoquinoline and Related Impurities
Chromatographic methods are indispensable for separating this compound from its potential impurities, which may include starting materials, intermediates, by-products from synthesis, and degradation products.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying the content of this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for non-polar to moderately polar compounds like this.
The development process focuses on optimizing several key parameters to achieve efficient separation (high resolution, good peak shape, and reasonable analysis time):
Column Selection: A C18 (octadecylsilyl) column is a common starting point due to its versatility and wide applicability. For aromatic and heterocyclic compounds, columns with a phenyl-hexyl phase can also offer alternative selectivity through π-π interactions.
Mobile Phase: A mixture of an aqueous buffer (like phosphate or acetate) or acidified water (using formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is typically used. The acid helps to protonate the basic nitrogen atoms in the isoquinoline (B145761) rings, leading to sharper peaks and better retention time stability.
Detection: A photodiode array (PDA) or UV-Visible detector is ideal, as the conjugated aromatic system of this compound is expected to have strong UV absorbance. Monitoring at multiple wavelengths allows for peak purity assessment and detection of impurities with different chromophores.
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute impurities with a wide range of polarities and to ensure the main compound is eluted with a good peak shape in a reasonable timeframe. documentsdelivered.comresearchgate.net
A hypothetical optimized HPLC method for the purity analysis of this compound is presented below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Gas Chromatography (GC) is generally suitable for compounds that are thermally stable and volatile. Due to its high molecular weight and polarity, this compound is not ideally suited for direct GC analysis. However, GC could potentially be used for the analysis of volatile impurities or if the main compound is derivatized to increase its volatility.
For instance, GC-MS (Gas Chromatography-Mass Spectrometry) could be employed to identify and quantify low-molecular-weight starting materials or solvents used in the synthesis. A typical GC method would involve a high-temperature capillary column (e.g., a phenyl-polysiloxane phase) and a temperature-programmed oven to separate components based on their boiling points and interactions with the stationary phase. nih.gov
The applicability of GC remains limited unless specific volatile impurities are of interest. For the primary analysis of the compound itself, HPLC is the superior technique.
The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. The molecule possesses a plane of symmetry, and there are no stereogenic centers.
Therefore, chiral chromatography is not applicable for the enantiomeric purity assessment of this compound itself.
However, should related compounds or precursors contain chiral centers, such as in reduced tetrahydroisoquinoline derivatives, chiral chromatography would become essential. mdpi.comrsc.org In such a scenario, specialized chiral stationary phases (CSPs), often based on polysaccharides like cellulose or amylose, would be used in either normal-phase or reversed-phase HPLC to separate the enantiomers. mdpi.com
Spectrophotometric Methods for Trace Analysis of this compound in Solvents
Spectrophotometric methods are valuable for the quantitative analysis of a compound in solution, particularly for determining concentration in various solvents or for monitoring reaction kinetics.
UV-Visible spectrophotometry is a straightforward and robust method for determining the concentration of this compound in a solution, provided it is the only absorbing species at the chosen wavelength. The extensive conjugation in the isoquinoline ring systems leads to strong absorption in the UV region. researchgate.net
The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov
Table 2: Example Calibration Data for UV-Visible Spectrophotometry
| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.455 |
| 8.0 | 0.601 |
From such data, a linear regression analysis would yield a calibration equation (e.g., y = mx + c), allowing for the calculation of the concentration of unknown samples based on their measured absorbance.
Many isoquinoline derivatives are known to exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength (excitation) and emits it at a longer, lower-energy wavelength (emission). nih.gov Fluorescence spectrophotometry can be significantly more sensitive than UV-Visible spectrophotometry, making it ideal for detecting trace amounts of this compound.
The analysis involves scanning for the optimal excitation and emission wavelengths. The fluorescence intensity at the emission maximum is then measured for a series of standard solutions to create a calibration curve. This technique is particularly useful for quantifying the compound in matrices where background UV absorbance might be high, as fewer compounds fluoresce, leading to higher selectivity. The intensity of the fluorescence is directly proportional to the concentration in dilute solutions.
Table 3: Example Data for Fluorescence Spectrophotometry
| Concentration (ng/mL) | Fluorescence Intensity (Arbitrary Units) |
|---|---|
| 10 | 98 |
| 20 | 195 |
| 30 | 293 |
| 40 | 390 |
The high sensitivity of this method allows for precise quantitation at levels that may be undetectable by standard UV-Visible spectrophotometry.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
Electrochemical Detection Methods for this compound
The electrochemical properties of this compound can be harnessed for its sensitive and selective detection. As a heterocyclic aromatic compound containing electroactive nitrogen atoms and a π-electron system, it is amenable to various electroanalytical techniques. researchgate.net These methods measure the current response of the analyte to a controlled potential, providing both qualitative and quantitative information. libretexts.org
Voltammetric techniques are particularly well-suited for the analysis of such compounds. nih.gov The primary methods applicable to this compound would include Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV).
Cyclic Voltammetry (CV) is a powerful tool for investigating the redox behavior of electroactive species. researchgate.net By scanning the potential of a working electrode linearly with time in both forward and reverse directions, CV can be used to determine the oxidation and reduction potentials of this compound. This provides insights into its electron transfer kinetics and reaction mechanisms. researchgate.net The resulting voltammogram, a plot of current versus potential, can reveal information about the reversibility of the redox processes and the stability of the generated radical ions. researchgate.netunimore.it
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques often used for quantitative analysis. nih.govresearchgate.net These methods apply potential pulses to the working electrode, which enhances the faradaic current while minimizing the background charging current, resulting in improved signal-to-noise ratios and lower detection limits compared to CV. researchgate.netacs.org For the determination of this compound in various samples, DPV or SWV would be the preferred methods due to their high sensitivity and selectivity. acs.org
The development of an electrochemical method for this compound would involve optimizing several key parameters, including the type of working electrode (e.g., glassy carbon, boron-doped diamond), the composition and pH of the supporting electrolyte, and the specific parameters of the voltammetric technique (e.g., scan rate, pulse amplitude, frequency). nih.gov
Table 1: Potential Electrochemical Parameters for the Analysis of this compound
| Parameter | Technique | Typical Value/Range | Information Obtained |
| Oxidation Peak Potential (Epa) | CV, DPV, SWV | +0.8 to +1.5 V vs. Ag/AgCl | Potential at which oxidation occurs; characteristic of the molecule's structure. |
| Reduction Peak Potential (Epc) | CV, DPV, SWV | -0.5 to -1.5 V vs. Ag/AgCl | Potential at which reduction occurs; provides information on the ease of electron acceptance. |
| Peak Separation (ΔEp) | CV | > 59/n mV (irreversible) | Indicates the reversibility of the electron transfer process (where 'n' is the number of electrons). |
| Diffusion Coefficient (D) | CV | 10⁻⁵ to 10⁻⁶ cm²/s | Relates to the rate of mass transport of the analyte to the electrode surface. |
| Limit of Detection (LOD) | DPV, SWV | 10⁻⁷ to 10⁻⁹ M | The lowest concentration of the analyte that can be reliably detected. |
Hyphenated Techniques for Comprehensive Analysis of this compound (e.g., LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples and the unambiguous identification of compounds like this compound. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly used hyphenated techniques in analytical chemistry. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of this compound, given its relatively high molecular weight and polarity. In LC-MS, the compound is first separated from other components in a mixture by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed for the separation of isoquinoline derivatives, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). nih.gov
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique that would likely generate a prominent protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint for unequivocal identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for purity assessment and the identification of more volatile impurities. The viability of GC-MS for this compound depends on its thermal stability and volatility. If the compound is not sufficiently volatile or is prone to thermal degradation, derivatization may be necessary to convert it into a more suitable form for GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation patterns observed upon electron ionization (EI).
Table 2: Proposed Hyphenated Analytical Method Parameters for this compound
| Parameter | LC-MS | GC-MS |
| Chromatography | ||
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Gradient elution with water (containing 0.1% formic acid) and acetonitrile | Helium at a constant flow rate (e.g., 1 mL/min) |
| Flow Rate | 0.5 - 1.0 mL/min | N/A |
| Temperature Program | Isothermal (e.g., 40 °C) | Ramped (e.g., 100 °C hold for 2 min, then ramp to 300 °C at 10 °C/min) |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | Quadrupole or Ion Trap |
| Scan Range (m/z) | 100 - 500 | 50 - 500 |
| Key Ions (Expected) | [M+H]⁺, fragment ions | Molecular ion (M⁺), characteristic fragment ions |
Quality Control and Impurity Profiling of Synthetic Batches of this compound
The quality control of synthetic batches of this compound is critical to ensure its purity, consistency, and suitability for its intended application. A key aspect of quality control is impurity profiling, which involves the identification and quantification of all potential impurities present in the final product. nih.gov These impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products formed during manufacturing or storage. nih.gov
The synthesis of this compound likely involves the coupling of a 7-substituted isoquinoline with another isoquinoline moiety. Potential process-related impurities could therefore include:
Unreacted Starting Materials: Such as 7-hydroxyisoquinoline (B188741) or a 7-haloisoquinoline.
Intermediates: Incomplete reactions can lead to the presence of intermediate compounds.
By-products: Side reactions, such as the formation of positional isomers or dimers, can generate unwanted by-products.
Reagents and Solvents: Residual amounts of reagents, catalysts, and solvents used in the synthesis and purification steps.
Degradation impurities may form under stress conditions such as exposure to heat, light, humidity, or acidic/basic environments.
A robust analytical methodology is required for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) with a UV detector is the workhorse technique for this purpose, capable of separating and quantifying impurities with high resolution and sensitivity. Method development would focus on achieving baseline separation of the main compound from all known and potential impurities.
Table 3: Potential Impurities in Synthetic Batches of this compound and Methods for Control
| Impurity Type | Potential Compound(s) | Analytical Method for Detection/Quantification |
| Starting Material | 7-Hydroxyisoquinoline | HPLC-UV, LC-MS |
| Starting Material | 7-Halo-isoquinoline (e.g., 7-Bromo-isoquinoline) | HPLC-UV, GC-MS |
| By-product | Positional Isomers (e.g., 5-(Isoquinolin-X-yloxy)isoquinoline) | HPLC-UV, LC-MS/MS |
| By-product | Di-substituted products | HPLC-UV, LC-MS |
| Degradation Product | Hydrolysis products (e.g., cleavage of the ether linkage) | HPLC-UV, LC-MS |
| Residual Solvent | Toluene, Dimethylformamide (DMF), etc. | Headspace GC-MS |
Green Chemistry Principles in 5 Isoquinolin 7 Yloxy Isoquinoline Synthesis and Application
Atom Economy and Reaction Efficiency in 5-(Isoquinolin-7-yloxy)isoquinoline Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In the context of synthesizing this compound, the primary goal is to maximize the incorporation of atoms from the starting materials, 7-hydroxyisoquinoline (B188741) and a suitable 5-substituted isoquinoline (B145761) derivative (e.g., 5-haloisoquinoline), into the final diaryl ether product.
Traditional Ullmann condensations, while effective, often suffer from poor atom economy. wikipedia.org These reactions typically require a stoichiometric amount of a copper catalyst and a base, which are not incorporated into the final product and contribute to the waste stream. wikipedia.org For instance, the reaction of an aryl halide with a phenol (B47542) using a copper catalyst generates stoichiometric amounts of copper salts as byproducts. wikipedia.org
Modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, can offer improved atom economy. organic-chemistry.org These reactions utilize only a catalytic amount of the metal, significantly reducing the amount of metal waste. However, they may still require ligands and bases that are not part of the final product.
To illustrate the concept, a theoretical atom economy calculation for the synthesis of this compound via a copper-catalyzed Ullmann-type reaction is presented below.
Table 1: Theoretical Atom Economy for the Synthesis of this compound via Ullmann Condensation
| Reactants | Molecular Weight ( g/mol ) | Atoms Utilized in Product | Atoms Wasted |
| 7-Hydroxyisoquinoline | 145.16 | All | None |
| 5-Bromoisoquinoline (B27571) | 208.05 | C9H6N | Br |
| Copper(I) iodide (catalyst) | 190.45 | None | All |
| Potassium carbonate (base) | 138.21 | None | All |
| Total | 681.87 | C18H12N2O | KBr, CuI, KHCO3 |
| Product: this compound | 272.30 | ||
| % Atom Economy * | ~39.9% |
Note: This is a simplified calculation and does not account for solvents or other reagents that may be used in the actual synthesis. The calculation demonstrates that a significant portion of the reactant mass is not incorporated into the desired product.
Improving reaction efficiency also involves optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing the formation of byproducts and the need for extensive purification steps.
Solvent Selection and Alternatives for Environmentally Benign Synthesis of this compound
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. wikipedia.org The synthesis of diaryl ethers, including this compound, has historically relied on high-boiling polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgthieme-connect.comthermofisher.com While effective in dissolving reactants and facilitating the reaction, these solvents pose environmental and health risks and are difficult to remove and recycle.
Aqueous Medium Synthesis for this compound
Performing organic reactions in water is highly desirable from a green chemistry perspective. Water is non-toxic, non-flammable, and abundant. While the low solubility of many organic compounds in water presents a challenge, the use of surfactants or phase-transfer catalysts can facilitate reactions between water-insoluble reactants. For the synthesis of diaryl ethers, copper-catalyzed C-O coupling reactions have been successfully carried out in aqueous media, sometimes with the aid of surfactants like sodium dodecyl sulfate (B86663) (SDS) to create micelles that act as microreactors. jsynthchem.com The development of water-soluble ligands and catalysts is an active area of research that could enable the synthesis of this compound in an aqueous environment.
Catalytic Approaches for Reduced Waste Generation in this compound Production
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, allow for milder reaction conditions, and be used in small quantities, thereby reducing waste. The synthesis of this compound, which involves the formation of a C-O bond, can benefit significantly from advanced catalytic approaches.
The traditional Ullmann reaction for diaryl ether synthesis often required stoichiometric or even excess amounts of copper, leading to significant metallic waste. wikipedia.orgwikipedia.org Modern approaches focus on using catalytic amounts of a metal, typically copper or palladium.
Copper-Catalyzed Systems: Significant progress has been made in developing more efficient copper-based catalytic systems. The use of ligands such as N,N-dimethylglycine or phenanthroline can accelerate the reaction and allow for lower catalyst loadings and milder temperatures. organic-chemistry.orgchemeurope.com The development of soluble and air-stable copper(I) catalysts, such as bromo(triphenylphosphine)copper(I), also contributes to more practical and reproducible synthetic procedures. umass.edu Furthermore, the use of copper nanoparticles as catalysts has shown promise, offering a high surface area and reactivity, which can lead to rapid bond formation under ligand-free conditions. nih.gov
Palladium-Catalyzed Systems: Palladium-catalyzed Buchwald-Hartwig amination has been extended to C-O cross-coupling reactions for the synthesis of diaryl ethers. organic-chemistry.org These systems are often highly efficient, requiring very low catalyst loadings. The development of sophisticated phosphine (B1218219) ligands has been crucial in expanding the scope and improving the efficiency of these reactions. acs.org A recent development involves decarbonylative etherification using a palladium catalyst, which provides an alternative route to diaryl ethers from aromatic esters. acs.org
Table 3: Comparison of Catalytic Systems for Diaryl Ether Synthesis
| Catalytic System | Metal | Typical Conditions | Advantages | Disadvantages |
| Traditional Ullmann | Copper (stoichiometric) | High temperature (>200°C) | Inexpensive metal | Poor atom economy, harsh conditions, significant waste |
| Modern Copper-Catalyzed | Copper (catalytic) | Milder temperature, with ligands | More economical than palladium, improved atom economy | May still require relatively high catalyst loading |
| Palladium-Catalyzed | Palladium (catalytic) | Often room temperature to moderate heat | High efficiency, low catalyst loading, broad scope | Palladium is expensive and toxic |
| Nano-Catalysis | Copper, etc. | Often mild, ligand-free | High reactivity, high surface area, potential for recyclability | Catalyst stability and recovery can be challenging |
| Metal-Free Catalysis | Iodine reagents | Mild conditions | Avoids use of heavy metals, low toxicity | Scope may be more limited |
Recent research has also explored metal-free approaches to diaryl ether synthesis, for instance, using hypervalent iodine reagents. su.se These methods offer the advantage of avoiding transition metal catalysts altogether, which can be a source of both cost and environmental concern.
Renewable Feedstocks and Sustainable Precursors for this compound Synthesis
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. youtube.com For a molecule like this compound, this would involve sourcing the isoquinoline and phenol precursors from biomass rather than from petrochemicals.
Isoquinoline itself can be derived from coal tar, a non-renewable resource. wikipedia.org However, research is ongoing to develop synthetic routes to nitrogen-containing heterocycles from biomass-derived platform molecules. researchgate.net For example, lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds that could potentially be converted into isoquinoline precursors. rsc.orgnih.gov While direct synthesis of isoquinoline from biomass is still a developing area, the potential exists to create a more sustainable supply chain.
The transition from a fossil fuel-based chemical industry to one based on renewable feedstocks is a long-term goal that requires significant innovation in catalysis and bioprocessing.
Energy Efficiency in this compound Manufacturing Processes
Energy efficiency is a critical aspect of green chemistry, aiming to minimize the energy consumption of chemical processes. reagent.co.uk The chemical industry is a major consumer of energy, and reducing this consumption lowers both operational costs and greenhouse gas emissions. solubilityofthings.comaceee.orgabb.com
For the manufacturing of this compound, several strategies can be employed to improve energy efficiency:
Catalysis: As previously discussed, the use of highly active catalysts can significantly lower the energy requirements of a reaction by reducing the activation energy, allowing the process to run at lower temperatures and pressures. solubilityofthings.com
Process Intensification: This involves developing smaller, more efficient reactors, such as microreactors or flow reactors. These systems offer better heat and mass transfer, leading to faster reactions and improved energy efficiency compared to traditional batch reactors. researchgate.net
Microwave and Ultrasound Irradiation: These non-conventional energy sources can often accelerate reaction rates and improve yields, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. tandfonline.com Combining microwave irradiation with ionic liquids has been shown to be particularly effective in some diaryl ether syntheses. tandfonline.com
Process Optimization: Careful optimization of reaction parameters such as temperature, pressure, and reaction time can minimize energy use. Real-time monitoring and control of the manufacturing process can help maintain optimal conditions. chemindigest.com
Heat Integration: In a larger-scale manufacturing process, the heat generated by exothermic reactions can be captured and used to heat other parts of the process, a practice known as heat integration.
By implementing these strategies, the energy footprint of producing this compound can be significantly reduced, contributing to a more sustainable and cost-effective manufacturing process.
Future Research Directions and Emerging Paradigms for 5 Isoquinolin 7 Yloxy Isoquinoline
Exploration of Unconventional Synthetic Strategies for 5-(Isoquinolin-7-yloxy)isoquinoline Analogues
The development of novel and efficient synthetic routes is paramount for accessing a diverse range of this compound analogues. While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundational approach, future research should focus on more innovative and sustainable strategies. mdpi.com
Modern synthetic methodologies that could be adapted and explored for the synthesis of novel analogues include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or other transition metals to facilitate the formation of the ether linkage between two different isoquinoline units could offer a highly versatile and modular approach. This would allow for the introduction of a wide variety of substituents on either isoquinoline ring system.
C-H Activation/Functionalization: Direct C-H activation of pre-functionalized isoquinolines to introduce the ether linkage or other functionalities would represent a highly atom-economical and efficient synthetic strategy. This approach avoids the need for pre-activated starting materials, reducing the number of synthetic steps.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis could enable novel bond formations and functionalizations under mild reaction conditions, offering a green and sustainable alternative to traditional methods.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and reaction optimization for the preparation of this compound and its derivatives.
The exploration of these unconventional synthetic strategies will be crucial for building a library of analogues with diverse electronic and steric properties, which is essential for structure-activity relationship studies.
Advanced Computational Design of this compound Derivatives with Tunable Properties
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. For this compound, in silico studies can provide valuable insights into its structure, properties, and potential interactions with biological targets or materials.
Future computational research should focus on:
Density Functional Theory (DFT) Calculations: To understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity of the core scaffold and its derivatives. This information is crucial for predicting its behavior in various applications.
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a library of analogues with experimental data becomes available, QSAR models can be developed to correlate specific structural features with observed activities, guiding the design of more potent or selective compounds.
Virtual Screening and Molecular Docking: To identify potential biological targets for this compound derivatives. Given that many isoquinoline alkaloids exhibit cytotoxic activity against cancer cell lines, docking studies against relevant protein targets could be a fruitful area of investigation. nih.gov
A synergistic approach combining computational design with synthetic efforts will be instrumental in rationally designing derivatives with tailored optical, electronic, or biological properties.
Integration of this compound into Advanced Nanomaterials and Architectures
The unique photophysical properties inherent to many isoquinoline derivatives suggest that this compound could serve as a valuable building block for advanced nanomaterials. mdpi.com Future research in this area could explore its incorporation into various nanostructures to create materials with novel functionalities.
Potential avenues for investigation include:
Fluorescent Nanoparticles: Encapsulation or covalent attachment of the molecule into polymeric or silica (B1680970) nanoparticles could lead to the development of novel fluorescent probes for bioimaging or sensing applications. The inherent fluorescence of some isoquinoline derivatives could be harnessed and enhanced within a nanoparticle framework.
Organic Light-Emitting Diodes (OLEDs): The rigid and planar nature of the isoquinoline rings, combined with potential high quantum yields of fluorescence in some derivatives, makes this scaffold a candidate for use as an emitter or host material in OLEDs.
Chemosensors: Functionalization of the isoquinoline rings with specific recognition motifs could lead to the development of chemosensors that exhibit a change in their fluorescence or color upon binding to a target analyte.
The integration of this compound into nanomaterials will require a deep understanding of its photophysical properties and the development of synthetic strategies for its functionalization and incorporation into larger architectures.
Multi-responsive Systems Based on this compound Scaffolds
Multi-responsive systems, which can change their properties in response to multiple external stimuli, are at the forefront of materials science. The this compound scaffold, with its two nitrogen atoms and potential for functionalization, provides a platform for the design of such smart materials.
Future research could focus on developing systems that respond to:
pH: The nitrogen atoms in the isoquinoline rings can be protonated, leading to changes in the molecule's electronic properties, solubility, and fluorescence. This pH-responsiveness could be exploited in drug delivery systems or as pH sensors.
Metal Ions: The nitrogen and oxygen atoms could act as coordination sites for metal ions. The binding of a metal ion could induce a change in the molecule's conformation or photophysical properties, forming the basis for a metal ion sensor.
Light: By incorporating photo-switchable groups, it may be possible to create derivatives that undergo reversible changes in their structure and properties upon irradiation with light of specific wavelengths.
The development of multi-responsive systems based on this scaffold will require creative molecular design and a thorough characterization of the systems' responses to various stimuli.
Collaborative and Interdisciplinary Research Opportunities for this compound
The full potential of this compound can only be realized through collaborative and interdisciplinary research efforts. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.
Key areas for interdisciplinary collaboration include:
Chemistry and Biology: Synthetic chemists can design and prepare novel analogues, while biologists can evaluate their activity in various biological assays, such as anticancer or antiviral screens. nih.gov
Chemistry and Materials Science: Chemists can synthesize functionalized derivatives, which materials scientists can then incorporate into novel materials and devices.
Experimental and Computational Chemistry: A close collaboration between experimentalists and computational chemists will be crucial for a feedback loop of design, synthesis, and testing.
Establishing networks and fostering communication between researchers in these different disciplines will be essential for advancing our understanding and application of this intriguing molecule.
Anticipated Impact of this compound Research on Fundamental and Applied Sciences
Research into this compound and its derivatives has the potential to make significant contributions to both fundamental and applied sciences.
Fundamental Science:
Understanding Structure-Property Relationships: A systematic study of this molecular scaffold will provide fundamental insights into how the arrangement of heteroatoms and the connectivity of aromatic rings influence electronic and photophysical properties.
Development of New Synthetic Methodologies: The pursuit of novel synthetic routes to this and related molecules will likely lead to the discovery of new chemical reactions and strategies that can be applied to other areas of organic synthesis.
Applied Science:
Therapeutic Agents: Given the known biological activities of many isoquinoline alkaloids, there is potential for the discovery of new drug candidates for diseases such as cancer or viral infections. nih.govnih.gov
Advanced Materials: The unique photophysical properties of this scaffold could lead to the development of new materials for applications in optoelectronics, sensing, and bioimaging.
The exploration of this compound represents a promising frontier in chemical research. A dedicated and interdisciplinary approach will be necessary to unlock its full potential and translate fundamental discoveries into practical applications that can benefit society.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Isoquinolin-7-yloxy)isoquinoline, and how can yield and purity be optimized?
The synthesis of this compound typically involves multi-step reactions, including halogenation, nucleophilic substitution, and coupling strategies. For example, bromination at the 7-position of isoquinoline derivatives (e.g., using NBS/AIBN in halogenated solvents) followed by coupling with hydroxyl-containing isoquinoline precursors under palladium catalysis is a common approach . Yield optimization requires careful selection of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (e.g., DMF or THF for polar intermediates). Purity is enhanced via column chromatography or recrystallization, with monitoring by TLC or HPLC .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the isoquinoline rings (e.g., chemical shifts for oxygen-linked protons at δ 6.5–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : For molecular formula validation (e.g., [M+H]⁺ peaks matching C₁₈H₁₁N₂O) .
- HPLC-PDA : To assess purity (>95% by area under the curve) .
- X-ray crystallography : For unambiguous structural confirmation when single crystals are obtainable .
Q. What preliminary biological screening assays are recommended for evaluating this compound?
Initial screens should focus on:
- Cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Test against topoisomerase I/II or kinases (e.g., via fluorescence-based assays) .
- Antimicrobial activity : Broth microdilution assays for MIC determination .
Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. non-cancerous cells like HEK293) are critical for prioritizing further studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the anticancer potency of this compound derivatives?
SAR strategies include:
- Position-specific modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to enhance DNA intercalation or electron-donating groups (e.g., -OCH₃ at C5) to improve solubility .
- Heteroatom substitution : Replace oxygen with sulfur in the ether linkage to modulate redox properties .
- Fragment-based design : Merge bioactive fragments (e.g., fluorophenyl groups) onto the isoquinoline scaffold via cross-coupling . Validate using molecular docking against targets like topoisomerase I .
Q. How can contradictory data on the biological activity of isoquinoline derivatives be resolved?
Conflicting results (e.g., variable cytotoxicity across studies) may arise from:
- Cell line heterogeneity : Test compounds in panels of cell lines with diverse genetic backgrounds .
- Assay conditions : Standardize incubation times, serum concentrations, and solvent controls (e.g., DMSO ≤0.1%) .
- Metabolic stability : Evaluate compound stability in liver microsomes to account for rapid degradation in certain assays .
Q. What computational tools are effective for predicting the metabolic fate of this compound?
- In silico metabolism : Use software like ADMET Predictor™ or GLORY to identify probable oxidation sites (e.g., hydroxylation at C8) .
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to predict metabolite formation .
- Molecular dynamics (MD) : Simulate binding to phase II enzymes (e.g., UGTs) to assess glucuronidation potential .
Q. How can metabolic engineering be applied to produce this compound precursors in microbial systems?
- Heterologous pathways : Engineer E. coli or yeast to express plant-derived enzymes (e.g., tyrosine decarboxylase and norcoclaurine synthase) for benzylisoquinoline alkaloid biosynthesis .
- Precursor feeding : Supplement cultures with L-DOPA or 4-hydroxyphenylacetaldehyde to enhance flux through the pathway .
- CRISPR-Cas9 tuning : Knock out competing pathways (e.g., lignin biosynthesis in Eschscholzia californica cell cultures) to increase yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
